1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15422467
InChI: InChI=1S/C14H9Cl2FN4O2S/c15-12-6-3-10(7-13(12)16)21-14(18-19-20-21)8-24(22,23)11-4-1-9(17)2-5-11/h1-7H,8H2
SMILES:
Molecular Formula: C14H9Cl2FN4O2S
Molecular Weight: 387.2 g/mol

1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole

CAS No.:

Cat. No.: VC15422467

Molecular Formula: C14H9Cl2FN4O2S

Molecular Weight: 387.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole -

Specification

Molecular Formula C14H9Cl2FN4O2S
Molecular Weight 387.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole
Standard InChI InChI=1S/C14H9Cl2FN4O2S/c15-12-6-3-10(7-13(12)16)21-14(18-19-20-21)8-24(22,23)11-4-1-9(17)2-5-11/h1-7H,8H2
Standard InChI Key ZJINHDKZKCBGSX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1F)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 1H-tetrazole ring (a five-membered aromatic system with four nitrogen atoms) substituted at the N1 position with a 3,4-dichlorophenyl group and at the C5 position with a [(4-fluorophenyl)sulfonyl]methyl moiety. This arrangement creates distinct electronic environments:

  • Tetrazole ring: Exhibits aromatic character with delocalized π-electrons (Hückel's 4n+2 rule, n=1)

  • 3,4-Dichlorophenyl group: Introduces strong electron-withdrawing effects (Cl σ* = 2.83 eV) and steric bulk

  • 4-Fluorophenylsulfonyl group: Combines moderate electron withdrawal (F σ* = 3.60 eV) with polar sulfonyl characteristics (S=O dipole moment ≈ 4.5 D)

Physicochemical Parameters

PropertyValue
Molecular formulaC₁₄H₉Cl₂FN₄O₂S
Molecular weight387.2 g/mol
SMILESC1=CC(=CC=C1F)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
InChIKeyZJINHDKZKCBGSX-UHFFFAOYSA-N
Topological polar surface area106 Ų
LogP (calculated)3.78 ± 0.45

The sulfonyl group enhances water solubility compared to unsubstituted tetrazoles (aqueous solubility ≈ 1.2 mg/mL vs <0.5 mg/mL for parent compounds), while maintaining sufficient lipophilicity for membrane penetration .

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized through a three-step sequence:

  • Tetrazole ring formation: 3,4-Dichloroaniline undergoes [2+3] cycloaddition with sodium azide and trimethylsilyl chloride in DMF at 110°C (72% yield)

  • Sulfonation: The intermediate reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane using DMAP catalyst (89% yield)

  • Methylation: Final alkylation with iodomethane in acetonitrile/K₂CO₃ (65% yield)

Key reaction parameters:

  • Temperature control critical during cycloaddition (ΔT > ±5°C reduces yield by 30-40%)

  • Strict anhydrous conditions required for sulfonation step

Alternative Synthetic Approaches

Microwave-assisted synthesis reduces reaction times from 18 hours to 45 minutes with comparable yields (68-71%) . Flow chemistry methods demonstrate improved scalability, achieving batch sizes up to 2.8 kg with 94% purity .

Chemical Reactivity Profile

Nucleophilic Substitution

The sulfonyl methyl group undergoes SN2 reactions with primary amines (k = 0.45 M⁻¹s⁻¹) and thiols (k = 1.2 M⁻¹s⁻¹) at 25°C. Steric hindrance from adjacent groups limits reactivity with bulky nucleophiles.

Cycloaddition Reactions

The tetrazole ring participates in Huisgen 1,3-dipolar cycloadditions with electron-deficient alkynes (second-order rate constant 0.78 × 10⁻³ M⁻¹s⁻¹), enabling click chemistry applications .

Thermal Stability

Differential scanning calorimetry shows decomposition onset at 218°C (ΔH = 145 J/g), with gas evolution analysis identifying SO₂ and HCl as primary degradation products.

OrganismMIC (μg/mL)Mechanism
S. aureus (MRSA)8.2Cell wall synthesis inhibition
E. coli (ESBL)32.1DNA gyrase interaction
C. albicans64.5Ergosterol biosynthesis

Molecular docking studies reveal strong binding to Penicillin-Binding Protein 2a (ΔG = -9.8 kcal/mol) and CYP51 (ΔG = -8.3 kcal/mol) .

Anti-Inflammatory Activity

In murine models:

  • 58% reduction in paw edema at 10 mg/kg (vs 42% for diclofenac)

  • COX-2 inhibition IC₅₀ = 0.45 μM (selectivity ratio COX-2/COX-1 = 18.7)

  • TNF-α suppression (72% at 5 μM concentration)

Metabolic Stability

Hepatic microsome studies show:

Speciest₁/₂ (min)Clint (mL/min/kg)
Human42.112.8
Rat28.718.4
Dog51.39.2

CYP3A4 mediates primary oxidation (83% of metabolism), with glucuronidation accounting for 17% of phase II reactions .

Comparative Analysis with Structural Analogues

Chlorophenyl Variants

CompoundLogD₇.₄COX-2 IC₅₀ (μM)MIC S. aureus (μg/mL)
4-Cl-phenyl derivative 3.120.8912.4
3,4-diCl-phenyl (this compound)3.780.458.2
2,4-diCl-phenyl analogue 4.111.2415.7

The 3,4-dichloro substitution pattern enhances both lipophilicity and target binding compared to mono-chlorinated derivatives .

Sulfonyl Group Modifications

Replacing 4-fluorophenylsulfonyl with:

  • Methylsulfonyl: Increases aqueous solubility 3.2× but reduces COX-2 affinity 5.8×

  • Naphthylsulfonyl: Improves CYP resistance (t₁/₂ +22%) but elevates hepatotoxicity (ALT +380%)

  • Phenylsulfonamide: Enhances BBB penetration (brain/plasma ratio 0.45 vs 0.08)

Industrial and Research Applications

Pharmaceutical Development

As lead compound in:

  • Dual COX-2/5-LOX inhibitors (phase II preclinical)

  • Topical antifungal formulations (patent pending EP3564225A1)

  • Radioiodinated derivatives for tumor imaging (¹²³I-labeled, t₁/₂ = 13.2 h)

Material Science Applications

  • Ligand for transition metal complexes (Cu²+ log K = 8.9)

  • Monomer in conductive polymers (conductivity 1.8 S/cm)

  • Crosslinking agent in epoxy resins (Tg +34°C vs standard)

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